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molecular formula C8H7N3O3 B1330813 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 66108-85-8

1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No. B1330813
M. Wt: 193.16 g/mol
InChI Key: PXNJJNDWAPIHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06114532

Procedure details

2.1 g (0.01 mol) of phosphorus pentachloride are dissolved in 2.5 ml phosphorus oxychloride and after the addition of 1.9 g (0.01 mol) of 5-nitro-1-methyl-benzimidazol-2-one the mixture is stirred for two hours at 125° C. The solvent is evaporated off, the residue is poured onto ice water and neutralised with ammonia. The precipitate formed is suction filtered and dried.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)[Cl:2].[N+:7]([C:10]1[CH:20]=[CH:19][C:13]2[N:14]([CH3:18])[C:15](=O)[NH:16][C:12]=2[CH:11]=1)([O-:9])=[O:8]>P(Cl)(Cl)(Cl)=O>[N+:7]([C:10]1[CH:20]=[CH:19][C:13]2[N:14]([CH3:18])[C:15]([Cl:2])=[N:16][C:12]=2[CH:11]=1)([O-:9])=[O:8]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
2.5 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(N(C(N2)=O)C)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
is stirred for two hours at 125° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off
ADDITION
Type
ADDITION
Details
the residue is poured onto ice water and neutralised with ammonia
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
[N+](=O)([O-])C1=CC2=C(N(C(=N2)Cl)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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